

Core Pharmacological Profile of Cimifugin

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Cimifugin

CAS No.: 37921-38-3

Cat. No.: S570897

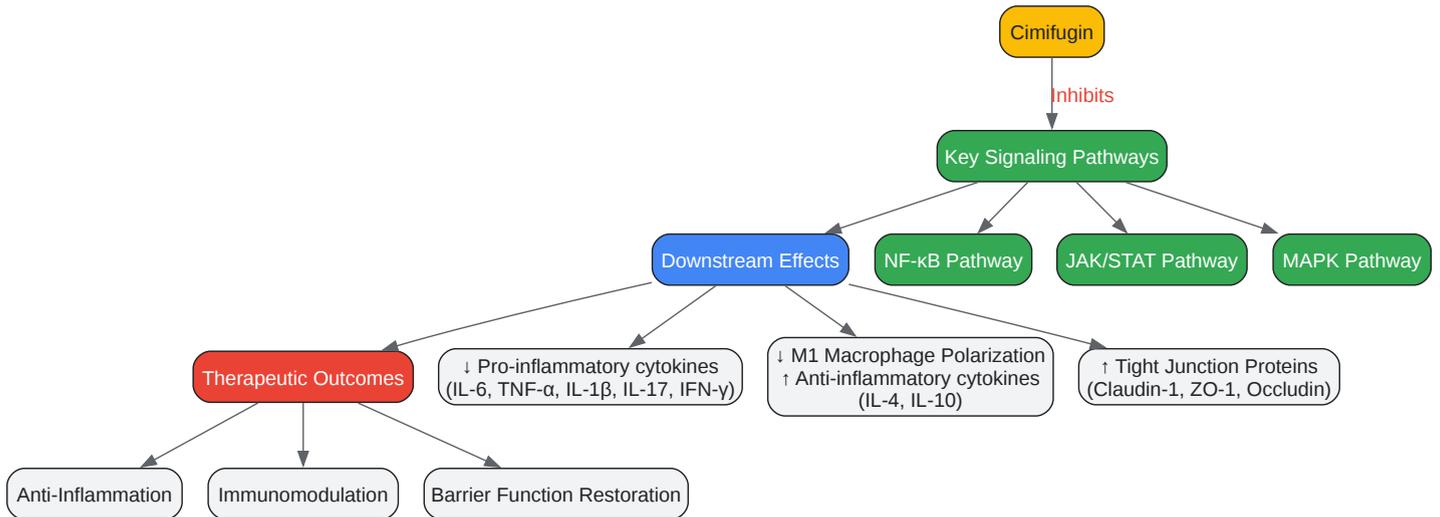
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The table below summarizes the basic pharmacological and chemical information of **cimifugin**.

Property	Description
Chemical Name	Cimifugin [1]
IUPAC Name / Molecular Formula	Information not available in search results
Molecular Weight	306.310 g/mol [1]
Chemical Structure	A chromone compound (C ₁₆ H ₁₈ O ₆) [1]
Source Plants	<i>Saposhnikovia divaricata</i> (Turcz.) Schischk. and <i>Cimicifuga</i> species (e.g., <i>C. racemosa</i> , <i>C. heracleifolia</i> , <i>C. dahurica</i> , <i>C. foetida</i>) [2] [3] [1]
Purity in Studies	Typically ≥98% (as used in experimental reagents) [3] [1]

Primary Mechanisms of Action

Cimifugin exerts its therapeutic effects mainly by modulating critical signaling pathways involved in inflammation and immune response. The following diagram illustrates these core mechanisms:



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Cimifugin's core mechanisms and therapeutic effects

Detailed Experimental Evidence & Protocols

The table below summarizes key experimental findings and the methodologies used to obtain them.

Disease Model / Area	Key Findings / Effects	Experimental Models & Dosing	Core Mechanisms Identified
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| **Inflammatory Bowel Disease (IBD)** | Ameliorated colitis, reduced disease activity index, improved intestinal barrier, restored immune balance [3] [4] | **In vivo:** TNBS/DSS-induced colitis in mice; **Cimifugin**

(12.5 mg/kg, daily gavage) [3] [4]. **In vitro**: LPS-induced inflammation models [2]. | Inhibition of MAPK pathway (p-JNK, p-ERK, p-p38) [4]; Modulation of JAK1/STAT1 pathway; Inhibition of macrophage M1 polarization [3]. | | **Acute Pneumonia & Lung Injury** | Attenuated lung injury, suppressed lung inflammation, inhibited inflammatory factor expression [2] [3] | **In vitro**: LPS-induced inflammation in normal human lung epithelial cells (BEAS-2B); **Cimifugin** among active components tested [2]. **In vivo**: DSS-induced UC-related lung injury in mice; **Cimifugin** (12.5, 25, 50 mg/kg) [3]. | Regulation of IL-6/JAK/STAT3 and TLR4/IL-1 β -IRAK pathways; Downregulation of P-STAT3, TLR4, PIK3CA, NF- κ B [2] [3]. | | **Periprosthetic Osteolysis** | Inhibited osteoclast differentiation and bone resorption, alleviated Ti particle-induced bone erosion in vivo [1] | **In vitro**: RANKL-induced osteoclastogenesis in BMMs/RAW264.7 cells; **Cimifugin** (80, 160, 320 μ M) [1]. **In vivo**: Ti particle-induced murine calvarial osteolysis model; **Cimifugin** (20 mg/kg, intraperitoneal) [1]. | Suppression of NF- κ B signaling (inhibition of I κ B α phosphorylation) [1]. | | **Gastric Cancer (GC)** | Inhibited GC cell (MKN28) proliferation, migration, and invasion [5] [6] | **In vitro**: MKN28 human gastric cancer cells; **Cimifugin** (0-1280 μ M for 24/72 hrs) [5] [6]. | Targeting metabolic reprogramming (AKR1C2, MAOB, PDE2A); Affecting folate biosynthesis, glutathione metabolism, etc. [5] [6]. | | **Epithelial Barrier Function** | Improved integrity of intestinal and airway epithelial barriers [7] [3] [4] | **In vitro**: HaCaT keratinocytes, airway epithelial cells [7] [3]. | Upregulation of tight junction proteins: CLDN1 (Claudin-1), OCLN (Occludin), ZO-1 [7] [3] [4]. |

Key Quantitative Data from Experimental Studies

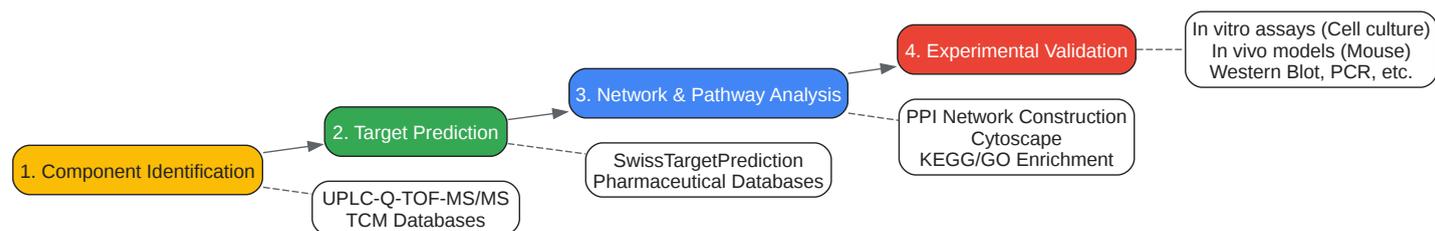
The table below consolidates quantitative results from various studies to illustrate **cimifugin**'s efficacy and safety profile.

Parameter	Experimental Context	Quantitative Result / Range
Anti-inflammatory Efficacy (in vitro)	Inhibition of inflammatory factors in lung epithelial cells [2]	Order of potency: Isoferulic acid > Cimifugin > CR alcoholic extract > N-cis-Feruloyltyramine > Ferulic acid
Cytotoxicity & Therapeutic Window (in vitro)	Cell viability of BMM/RAW264.7 cells (CCK-8 assay) [1]	Non-cytotoxic up to 320 μ M for 48-96 hrs; Cytotoxic at \geq 640 μ M

Parameter	Experimental Context	Quantitative Result / Range
Inhibition of Osteoclastogenesis (in vitro)	TRAP-positive osteoclast formation in BMM/RAW264.7 cells [1]	Dose-dependent inhibition at 80, 160, 320 μ M
Anti-cancer Activity (in vitro)	Inhibition of MKN28 GC cell proliferation (CCK-8 assay) [5] [6]	Dose-dependent inhibition after 24/72 hrs (40-1280 μ M)
Effective Dosing (in vivo)	Mouse models of colitis, lung injury, osteolysis [3] [1] [4]	12.5 - 50 mg/kg (oral gavage or intraperitoneal)

Research Techniques and Workflows

Advanced analytical and computational techniques are crucial for identifying **cimifugin's** targets and mechanisms. The diagram below outlines a common integrated workflow:



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*Integrated workflow for profiling **cimifugin's** pharmacology*

- **Component Identification & Target Prediction:** Cimicifugae Rhizoma (CR) contains over 120 chemical components [2]. UPLC-Q-TOF-MS/MS is used for identification, with SwissTargetPrediction and other TCM databases (TCMSP, TCMID) predicting protein targets based on chemical structure [2] [5].

- **Network Analysis & Experimental Validation:** Protein-protein interaction (PPI) networks are constructed and analyzed with Cytoscape [2]. Pathways are identified via KEGG/GO enrichment analysis [5] [4]. Predictions are validated through *in vitro* cellular experiments and *in vivo* animal models, with techniques like Western blotting confirming pathway modulation [2] [3] [1].

Conclusion and Research Outlook

Current evidence firmly establishes **cimifugin** as a multi-target anti-inflammatory and immunomodulatory agent. Future research should focus on:

- **ADME Profiles:** Comprehensive pharmacokinetic studies on absorption, distribution, metabolism, and excretion in humans [8].
- **Formulation Optimization:** Development of novel delivery systems to improve bioavailability and targeted delivery [9].
- **Synergistic Effects:** Investigation of **cimifugin**'s interactions with other drugs and natural compounds for potential combination therapies [2].

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To cite this document: Smolecule. [Core Pharmacological Profile of Cimifugin]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b570897#cimifugin-basic-pharmacological-profile]

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